2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid
Description
Properties
IUPAC Name |
2-methyl-3-(3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDUJPYGUWROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400369 | |
| Record name | 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-00-5 | |
| Record name | 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 3-nitrobenzaldehyde undergoes nucleophilic attack by the enolate formed from methylmalonic acid, facilitated by a base such as piperidine or ammonium acetate. The intermediate undergoes dehydration and decarboxylation to yield the target compound. A typical procedure involves:
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Dissolving 3-nitrobenzaldehyde (1.67 g, 10 mmol) and methylmalonic acid (1.16 g, 10 mmol) in ethanol (20 mL).
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Adding piperidine (0.1 mL) as a catalyst and refluxing for 6–8 hours.
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Cooling the mixture, acidifying with dilute HCl, and isolating the product via filtration.
This method achieves yields of 65–70% and avoids harsh nitration conditions by incorporating the nitro group into the starting aldehyde.
Characterization Data
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IR (KBr, cm⁻¹): 1685 (C=O stretching), 1630 (C=C stretching), 1520 and 1350 (NO₂ asymmetric/symmetric stretching).
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¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, aromatic), 7.70–7.45 (m, 3H, aromatic), 6.85 (s, 1H, =CH), 2.40 (s, 3H, CH₃).
Nitration of Pre-Formed Propenoic Acid Derivatives
Nitration of a pre-formed propenoic acid scaffold offers an alternative route, though regioselectivity challenges necessitate careful optimization.
Substrate Preparation and Nitration Protocol
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Synthesis of 3-Phenylprop-2-enoic Acid:
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Prepared via Knoevenagel condensation of benzaldehyde and malonic acid.
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Nitration:
Challenges and Yield Optimization
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Regioselectivity: The electron-withdrawing carboxylic acid group directs nitration to the meta position, achieving ~60% regioselectivity for the 3-nitro isomer.
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Yield: Isolation of the pure 3-nitro derivative requires column chromatography, reducing the overall yield to 40–45% .
Adaptation of Nitration Procedures from Structurally Related Compounds
Patent CN101486654A describes a nitration method for 2-methyl-3-nitrophenylacetic acid, which can be adapted for the target compound.
Modified Nitration Protocol
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Starting Material: 2-Methyl-3-phenylprop-2-enoic acid (2.06 g, 10 mmol).
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Reagents: Acetic anhydride (1.5 equiv), dichloromethane (20 mL), and 98% nitric acid (1.5 equiv).
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Procedure:
Performance Metrics
Comparative Analysis of Synthetic Methods
Advantages of Knoevenagel Method:
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Single-step synthesis with pre-positioned nitro group.
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Higher yield and regioselectivity.
Limitations of Nitration Routes:
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Requires stringent temperature control.
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Lower yields due to byproduct formation.
Advanced Characterization and Quality Control
Spectroscopic Confirmation
Industrial-Scale Considerations
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Cost Efficiency: Knoevenagel condensation uses inexpensive reagents but requires high-purity 3-nitrobenzaldehyde (~$120/kg).
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Safety: Nitration methods involve explosive hazards, necessitating specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenoic acid moiety can interact with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of various effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences and Research Findings
Substituent Position Effects :
- Nitro Group (Meta vs. Para) : The meta-nitro derivative (target compound) exhibits weaker electron withdrawal compared to the para-nitro isomer, affecting reactivity in electrophilic substitutions .
- Methyl Group : The α-methyl group increases steric hindrance, reducing intermolecular hydrogen bonding compared to unmethylated 3-nitrocinnamic acid .
Biological Activity: Antileukotrienic Potential: Methyl-substituted nitro derivatives show enhanced activity in inhibiting leukotriene biosynthesis compared to non-methylated analogs, likely due to improved membrane permeability . Antioxidant Capacity: Ferulic and caffeic acids outperform nitro derivatives in radical scavenging due to phenolic -OH groups, which are absent in nitro-substituted analogs .
Crystallographic Behavior :
- Hydrogen-bonding patterns in the target compound differ from ferulic acid due to the nitro group’s dominance over hydroxyl/methoxy groups in directing crystal packing .
Biological Activity
2-Methyl-3-(3-nitrophenyl)prop-2-enoic acid, also known as a nitrophenyl derivative of propenoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propenoic acid backbone with a methyl group and a nitrophenyl substituent at the 3-position. Its structural formula is represented as follows:
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This effect may be attributed to the nitrophenyl group, which can interact with cellular signaling pathways.
3. Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The nitrophenyl moiety is believed to play a crucial role in these activities by interacting with specific molecular targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrophenyl group may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
- Cellular Interaction : The compound can form complexes with proteins and nucleic acids, disrupting normal cellular processes.
- Reactive Intermediates : Bioreduction of the nitro group may generate reactive intermediates that further influence biological pathways.
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
Comparative Analysis
When compared to similar compounds, such as 2-methyl-3-(4-nitrophenyl)prop-2-enoic acid, the meta-substituted derivative shows distinct biological activities due to differences in electronic properties and steric hindrance from the nitro group position:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Effective across multiple pathways |
| 2-Methyl-3-(4-nitrophenyl)prop-2-enoic Acid | Primarily anticancer | Less effective as an antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
